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Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral

agent that inhibits the RNA polymerase NS5B.[1] As with any active pharmaceutical ingredient

(API), the control of impurities is a critical aspect of drug development and manufacturing to

ensure safety and efficacy. This technical guide focuses on Sofosbuvir impurity N, a known

diastereoisomer of Sofosbuvir, providing a comprehensive overview of its physical and

chemical properties, analytical methodologies, and characterization.

Chemical and Physical Properties
Sofosbuvir impurity N, identified by the CAS number 1394157-34-6, is a process-related

impurity that may arise during the synthesis of Sofosbuvir.[2] Its structural relationship to the

parent drug underscores the importance of its identification and quantification.

Table 1: General Properties of Sofosbuvir Impurity N
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Property Value Source

IUPAC Name

(2S)-methyl 2-

(((((2R,3R,4R,5R)-5-(2,4-

dioxo-3,4-dihydropyrimidin-

1(2H)-yl)-4-fluoro-3-hydroxy-4-

methyltetrahydrofuran-2-

yl)methoxy)

(phenoxy)phosphoryl)amino)pr

opanoate

[3]

Synonyms

Methyl 2-[[[(4R)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-

hydroxy-4-methyloxolan-2-

yl]methoxy-

phenoxyphosphoryl]amino]pro

panoate; Methoxy Sofosbuvir

Impurity; Sofosbuvir Impurity

SF2

[3][4]

CAS Number 1394157-34-6 [3][4]

Molecular Formula C20H25FN3O9P [3][4]

Molecular Weight 501.40 g/mol [3]

Appearance Solid powder [5]

Table 2: Physicochemical Data of Sofosbuvir Impurity N
Property Value Notes

Melting Point Data not publicly available -

Boiling Point Data not publicly available -

Solubility Soluble in DMSO [5]

Relative Density 1.46 (Predicted) [6]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 1 year
[6]
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Spectral Characterization
Detailed spectral data for Sofosbuvir impurity N, including 1H-NMR, 13C-NMR, FT-IR, and

Mass Spectrometry, are typically provided by commercial suppliers with the purchase of a

reference standard.[4] While the complete spectral data is not publicly available, the following

sections outline the expected analytical techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR & 13C-NMR: These techniques are crucial for elucidating the molecular structure

and confirming the diastereomeric relationship with Sofosbuvir. Specific chemical shifts and

coupling constants would differentiate it from the active ingredient and other related

impurities. While specific peak assignments for Impurity N are not in the public domain,

general methods for qNMR of Sofosbuvir have been established using solvents like DMSO-

d6.[7]

31P-NMR: Given the presence of a phosphorus atom, 31P-NMR is a valuable tool for

characterizing the phosphoramidate moiety and can be used for purity determination.[7]

Infrared (IR) Spectroscopy
FT-IR spectroscopy helps in identifying the functional groups present in the molecule. For

Sofosbuvir, characteristic peaks are observed for C-O-C stretching in the 1170–1000 cm⁻¹

region.[8] Similar characteristic peaks would be expected for Impurity N.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the impurity. For Sofosbuvir, the

protonated molecule [M+H]+ is observed at m/z 530.48.[9] For Sofosbuvir impurity N, the

expected protonated molecule would be observed at m/z 502.4. In-source fragmentation is a

known characteristic of Sofosbuvir, and similar behavior would be anticipated for its impurities.

[10]

Experimental Protocols
Detailed, validated experimental protocols for the specific quantification of Sofosbuvir
impurity N are not readily available in published literature. However, general methodologies for
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the analysis of Sofosbuvir and its impurities using HPLC and UPLC have been extensively

reported and can be adapted for this specific impurity.

General Analytical Method Development for Impurity
Profiling
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC)

method is the standard approach for the analysis of Sofosbuvir and its impurities.

1. Instrumentation and Chromatographic Conditions (General Example):

System: HPLC with a UV detector.

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or

formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: 260 nm, which is the λmax of Sofosbuvir.[11]

Column Temperature: Ambient or controlled (e.g., 30 °C).

Injection Volume: 10-20 µL.

2. Sample Preparation:

Standard Solution: A stock solution of Sofosbuvir impurity N reference standard is

prepared in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase).

Sample Solution: The drug substance or product is dissolved in a suitable solvent and diluted

to a known concentration.

3. Method Validation (as per ICH Guidelines):

The analytical method should be validated for the following parameters:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://ijbpas.com/pdf/2024/May/MS_IJBPAS_2024_8033.pdf
https://www.benchchem.com/product/b10799765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Specificity: The ability to assess the analyte unequivocally in the presence of components

that may be expected to be present, including the API and other impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of

the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have

been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but

not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be

quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate

variations in method parameters.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the identification and quantification of

an impurity like Sofosbuvir impurity N.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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